A Technical Guide to 7-bromo-6-chloro-1H-benzo[d]triazole
A Technical Guide to 7-bromo-6-chloro-1H-benzo[d]triazole
Executive Summary: This document provides a comprehensive technical overview of 7-bromo-6-chloro-1H-benzo[d]triazole, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The guide details the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores the compound's role as a valuable scaffold in the design of targeted therapeutics, underpinned by its unique electronic and steric properties. This whitepaper is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of novel benzotriazole derivatives.
Introduction: The Significance of the Benzotriazole Scaffold
The benzotriazole ring system is a "privileged structure" in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in designing compounds with a wide array of biological activities.[1] Benzotriazole derivatives have demonstrated antimicrobial, antiviral, and antiparasitic properties.[1] The strategic placement of halogen atoms, such as bromine and chlorine, onto the benzene ring profoundly influences the molecule's lipophilicity, electronic distribution, and ability to form specific halogen bonds with biological targets. These modifications can significantly enhance binding affinity and modulate pharmacokinetic properties, making 7-bromo-6-chloro-1H-benzo[d]triazole a compound of considerable interest for synthetic and medicinal chemists.
Chemical Structure and Physicochemical Properties
7-bromo-6-chloro-1H-benzo[d]triazole is characterized by a fused ring system consisting of a benzene ring and a 1,2,3-triazole ring. The benzene moiety is substituted with a bromine atom at position 7 and a chlorine atom at position 6. The "1H" designation indicates that the tautomeric hydrogen atom resides on the N1 position of the triazole ring, although it's recognized that N-substituted benzotriazoles can exist as 1H and 2H isomers.[2]
Chemical Structure Diagram
The chemical structure of 7-bromo-6-chloro-1H-benzo[d]triazole is presented below.
Caption: Chemical structure of 7-bromo-6-chloro-1H-benzo[d]triazole.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 7-bromo-6-chloro-1H-1,2,3-benzotriazole | [3] |
| CAS Number | 1086837-01-5 | [3] |
| Molecular Formula | C₆H₃BrClN₃ | [4] |
| Molecular Weight | 232.47 g/mol | [3][5] |
| Purity | ≥95% | [5][6] |
| InChI Key | BQEBFRMSFXJNCA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | ClC1=CC=C2N=NNC2=C1Br | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4] |
| Predicted LogP | 2.3 - 2.67 | [3][4] |
Synthesis and Purification
The synthesis of 7-bromo-6-chloro-1H-benzo[d]triazole is typically achieved through the diazotization of a corresponding ortho-phenylenediamine precursor, followed by an intramolecular cyclization.[2][7][8] This well-established method is reliable for producing various substituted benzotriazoles.[7][8]
Synthesis Workflow
The general synthetic strategy involves two main stages:
-
Synthesis of the Precursor: Preparation of 4-bromo-5-chloro-1,2-phenylenediamine. This intermediate is not readily commercially available and must be synthesized, often starting from a more accessible substituted aniline or o-phenylenediamine through controlled halogenation and reduction steps.[9][10]
-
Diazotization and Cyclization: The synthesized diamine is then treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a mineral acid, at low temperatures to form the triazole ring.[11][][13]
Caption: General synthetic workflow for 7-bromo-6-chloro-1H-benzo[d]triazole.
Detailed Experimental Protocol (Representative)
This protocol is based on the general synthesis of halogenated benzotriazoles from o-phenylenediamines.[14][15]
Materials:
-
4-bromo-5-chloro-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Precursor: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-5-chloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid. Stir until a homogeneous solution is obtained.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization & Cyclization: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the diamine over 20-30 minutes. The causality for this slow, cooled addition is critical: the reaction is exothermic, and maintaining a low temperature (0-5 °C) is essential for the stability of the intermediate diazonium salt, preventing decomposition and side reactions.[16] A color change from deep red to pale brown is often observed.[14]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the intramolecular cyclization is complete.
-
Product Isolation: Slowly pour the reaction mixture into a larger beaker containing crushed ice and water. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and salts, then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 7-bromo-6-chloro-1H-benzo[d]triazole.
Self-Validating System: The success of the synthesis is validated at each critical step. The formation of the diazonium salt is often indicated by a distinct color change. Complete precipitation upon quenching in ice water confirms the formation of a less polar product. Finally, the purity of the recrystallized product is confirmed by melting point analysis and the spectroscopic methods detailed below.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 7-bromo-6-chloro-1H-benzo[d]triazole, inferred from its structure and data from analogous compounds.[15][17]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) for the two protons on the benzene ring. These would likely appear as doublets due to coupling with each other. The N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbon atoms. The chemical shifts of the carbons bonded to the halogens (C6 and C7) will be significantly influenced by their electronegativity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of the compound's elemental composition. The expected exact mass is 230.91989 Da.[4]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key expected vibrations include a broad N-H stretch (around 3100-3300 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl/C-Br stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).[15]
Applications in Drug Discovery and Chemical Biology
Benzotriazole derivatives are extensively utilized in drug discovery programs.[1] The specific compound, 7-bromo-6-chloro-1H-benzo[d]triazole, serves as a key building block or fragment in the synthesis of more complex molecules, particularly kinase inhibitors.
The halogen atoms at positions 6 and 7 are not merely passive substituents. They serve several key functions:
-
Modulation of pKa: The electron-withdrawing nature of the halogens increases the acidity of the N-H proton, which can be crucial for binding interactions within an active site.[15]
-
Lipophilicity and Permeability: The halogens increase the overall lipophilicity of the molecule, which can enhance cell membrane permeability.
-
Directed Interactions: The bromine and chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, thereby enhancing binding affinity and selectivity.
While specific biological activity data for 7-bromo-6-chloro-1H-benzo[d]triazole itself is not widely published, its structural motif is found in patented compounds designed as modulators of various biological pathways. It is often used in fragment-based drug discovery (FBDD) and as a scaffold for creating libraries of compounds for high-throughput screening.[18]
Conclusion
7-bromo-6-chloro-1H-benzo[d]triazole is a synthetically accessible and highly valuable heterocyclic compound. Its di-halogenated structure provides a unique combination of steric and electronic properties that are advantageous for modern drug design. The robust synthesis via diazotization of the corresponding o-phenylenediamine allows for its reliable production. A thorough understanding of its chemical properties and spectroscopic signatures, as detailed in this guide, is fundamental for its effective application in the development of novel therapeutics and chemical probes.
References
- Benchchem. An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
- BYJU'S. Diazotization Reaction Mechanism. (2019).
- Online Chemistry notes. Diazotization reaction: Mechanism and Uses. (2023).
-
PubChem. 7-bromo-6-chloro-1H-benzo[d][11][16][19]triazole. Available from:
- BOC Sciences. Custom Diazotization Services.
- Organic Chemistry Portal. Diazotisation.
- Chemistry Stack Exchange. Is diazotization of o-phenylenediamine to benzotriazole reversible? (2015).
- ECHEMI. Is diazotization of o-phenylenediamine to benzotriazole reversible?
- GSC Online Press. Review on synthetic study of benzotriazole. (2020).
- ACS Publications. Synthesis of Some Substituted Benzimidazoles, Benzotriazoles, and Quinoxalines.
-
Fluorochem. 7-Bromo-6-chloro-1H-benzo[d][11][16][19]triazole. Available from:
- Scribd. Synthesis of Benzotriazole from o-Phenylenediamine.
- Benchchem. An In-depth Technical Guide to 7-Chloro-1H-benzo[d]triazole: Physical and Chemical Properties.
- ChemScene. 7-Bromo-5-chloro-1H-benzotriazole.
- Eureka | Patsnap. Synthesis method for 4-bromo-o-phenylenediamine. (2013).
- Molbase. (a) Preparation of 4-bromo-o-phenylenediamine.
- Benchchem. Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 7-Chloro-1H-benzo[d]triazole.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
-
AiFChem, an Xtalpi Company. 7-Bromo-6-chloro-1H-benzo[d][11][16][19]triazole 95%. Available from:
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Benchchem. Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide.
- ECHEMI. 4-Bromo-5-fluoro-1,2-benzenediamine Formula.
- PMC. Benzotriazole: An overview on its versatile biological behavior.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole | C6H3BrClN3 | CID 53695383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. byjus.com [byjus.com]
